molecular formula C10H12N2O2 B14811476 4-Cyclopropoxy-6-(methylamino)nicotinaldehyde

4-Cyclopropoxy-6-(methylamino)nicotinaldehyde

Cat. No.: B14811476
M. Wt: 192.21 g/mol
InChI Key: RWOXIIUYBBXCIF-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-(methylamino)nicotinaldehyde is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid (pyridine-3-carboxylic acid). The structure of this compound includes a cyclopropoxy group and a methylamino group attached to a nicotinaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-(methylamino)nicotinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-cyclopropoxy-6-nitronicotinaldehyde with methylamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials are mixed in large reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy and methylamino groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: 4-Cyclopropoxy-6-(methylamino)nicotinic acid.

    Reduction: 4-Cyclopropoxy-6-(methylamino)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-6-(methylamino)nicotinaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-6-(methylamino)nicotinaldehyde is unique due to the presence of both the cyclopropoxy and methylamino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-cyclopropyloxy-6-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c1-11-10-4-9(14-8-2-3-8)7(6-13)5-12-10/h4-6,8H,2-3H2,1H3,(H,11,12)

InChI Key

RWOXIIUYBBXCIF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=C1)OC2CC2)C=O

Origin of Product

United States

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